Piperidin-1-yl-acetic acid

Medicinal Chemistry CNS Drug Development ADME Prediction

Piperidin-1-yl-acetic acid (CAS 3235-67-4) is a strategic bifunctional intermediate featuring a tertiary amine and a free carboxylic acid. This unique duality enables one-step conjugation for GPCR/kinase inhibitor libraries and facilitates blood-brain barrier penetration (XLogP3 -2.5, TPSA 40.5 Ų). Procure the high-purity free acid (≥98%) to bypass saponification, accelerate SAR studies, and ensure batch consistency for CNS, PROTAC, and serine protease inhibitor programs.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
CAS No. 3235-67-4
Cat. No. B1295631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidin-1-yl-acetic acid
CAS3235-67-4
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC(=O)O
InChIInChI=1S/C7H13NO2/c9-7(10)6-8-4-2-1-3-5-8/h1-6H2,(H,9,10)
InChIKeyVRDBIJCCXDEZJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperidin-1-yl-acetic Acid (CAS 3235-67-4) Procurement Guide: Core Properties and Strategic Sourcing Rationale


Piperidin-1-yl-acetic acid (CAS 3235-67-4), also known as 1-piperidineacetic acid, is a bifunctional small molecule composed of a piperidine ring and an acetic acid moiety [1]. It is a white to off-white solid at room temperature with a molecular weight of 143.18 g/mol and a molecular formula of C7H13NO2 [1]. This compound is primarily valued as a versatile chemical intermediate and building block in the synthesis of more complex pharmaceutical and agrochemical agents .

Piperidin-1-yl-acetic Acid (CAS 3235-67-4): Why This Specific Building Block Cannot Be Interchanged with Generic Piperidine or Amino Acid Analogs


While other piperidine-containing compounds or simple acetic acid derivatives are common in medicinal chemistry, Piperidin-1-yl-acetic acid offers a unique structural duality that generic alternatives lack. It provides both a tertiary amine (the piperidine nitrogen) capable of forming quaternary salts or engaging in key receptor interactions, and a free carboxylic acid for direct conjugation via amide or ester bonds [1]. This contrasts with simple piperidine, which lacks a conjugation handle, or amino acids like proline, which have a secondary amine and different spatial constraints . Furthermore, its predicted physicochemical properties, such as a low XLogP3 of -2.5 and a topological polar surface area (TPSA) of 40.5 Ų, are distinct and can critically influence the ADME profile of final drug candidates, making direct replacement with more lipophilic or bulkier analogs a high-risk proposition [1].

Piperidin-1-yl-acetic Acid (CAS 3235-67-4) Quantitative Evidence Guide: Comparative Performance vs. Structural Analogs


Physicochemical Differentiation: Impact on CNS Drug Design vs. Oxo-Piperidine Analogs

Piperidin-1-yl-acetic acid is strongly differentiated from its oxo-piperidine analog, Oxo(piperidin-1-yl)acetic acid (CAS 4706-33-6), by a combination of lower molecular weight, higher polarity, and greater synthetic accessibility. The target compound has a molecular weight of 143.18 g/mol and a computed XLogP3 of -2.5, indicating high hydrophilicity [1]. In contrast, Oxo(piperidin-1-yl)acetic acid (C7H11NO3) has a higher molecular weight of 157.17 g/mol and, with an additional ketone group, is predicted to be less polar, with a computed pKa of 2.34±0.54, potentially impacting its solubility and ionization profile at physiological pH [2].

Medicinal Chemistry CNS Drug Development ADME Prediction

Synthetic Versatility: Direct Amide Coupling Yield and Purity vs. Ester Intermediates

The procurement value of Piperidin-1-yl-acetic acid over its ester or salt forms is demonstrated by the high-yielding, direct amide bond formation it enables. Commercial suppliers report a standard purity of 98% . Its utility is further underscored by a patent describing a high-yield (95%) synthesis of the parent acid via hydrolysis of the ethyl ester, using 8N HCl at 95°C for 16 hours . This robust and scalable process ensures reliable supply and offers a clear synthetic advantage: using the pre-formed acid eliminates the need for an extra saponification step required when procuring the ester (e.g., methyl piperidin-1-ylacetate), thereby saving time, reducing processing costs, and improving overall atom economy.

Organic Synthesis Peptide Chemistry Chemical Process Development

Pharmacological Scaffold Advantage: Class-Level Inference from Piperidine Acetic Acid Core in B1 Receptor Antagonism

While no direct comparative data exists for Piperidin-1-yl-acetic acid itself, class-level evidence strongly supports its privileged scaffold for specific pharmacological applications. A series of compounds containing a 'piperidine acetic acid tetralin core' were identified as a new class of potent bradykinin B1 receptor antagonists [1]. The most potent compounds from this series exhibited IC50 values of less than 20 nM in a functional B1 receptor assay [1]. This demonstrates that the piperidine acetic acid motif, which is the fundamental structural component of the target compound, can be incorporated into drug candidates to achieve high affinity for a clinically relevant target implicated in pain and inflammation [1].

Pain Research GPCR Pharmacology Inflammation

Supporting Evidence: Broad Utility in Protease and Kinase Inhibitor Synthesis

Derivatives of Piperidin-1-yl-acetic acid are widely cited as key intermediates in the synthesis of protease inhibitors and kinase inhibitors [1][2]. For instance, related compounds are described as particularly useful for developing serine protease inhibitors [1]. While specific IC50 values for the final drug candidates incorporating this exact building block are not publicly disclosed, the recurring presence of this scaffold in patent and journal literature targeting these high-value protein families supports its proven utility and validates procurement for research programs in these areas [1][2].

Chemical Biology Protease Inhibitors Kinase Inhibitors

Piperidin-1-yl-acetic Acid (CAS 3235-67-4): High-Impact Application Scenarios for Procurement and Research


CNS Drug Discovery: A High-Polarity, Low-Molecular-Weight Building Block

The distinctive physicochemical profile of Piperidin-1-yl-acetic acid (MW: 143.18 g/mol, XLogP3: -2.5, TPSA: 40.5 Ų) makes it an ideal candidate for synthesizing compounds intended to cross the blood-brain barrier [1][2]. Procurement is most strategic for medicinal chemistry teams designing CNS-active agents, as its properties align with established parameters for brain penetration, unlike its heavier and less polar oxo-piperidine analogs [2].

Medicinal Chemistry: Direct Amide Coupling for GPCR and Enzyme Targets

Given the class-level evidence for the piperidine acetic acid core in producing potent bradykinin B1 receptor antagonists (IC50 < 20 nM) [3], procurement of the high-purity free acid (98%) enables immediate, one-step conjugation to create focused libraries for GPCR and protease/kinase targets [4][5]. This bypasses the need for an extra saponification step, directly accelerating SAR studies .

Chemical Process Development: A Scalable Intermediate for Large-Scale Synthesis

The robust, high-yielding (95%) synthesis from its ethyl ester using standard acid hydrolysis conditions demonstrates scalability and process-friendliness . For process chemists and CROs, procuring the pre-formed acid ensures batch-to-batch consistency and simplifies supply chains for multi-step synthesis, making it a reliable choice over less-characterized or more expensive custom intermediates.

Chemical Biology: A Validated Scaffold for Protease and Kinase Inhibitor Development

Procurement is strongly supported by the compound's repeated citation as a key intermediate in the development of serine protease and kinase inhibitors [4][5]. For research groups focused on chemical biology and targeted protein degradation (e.g., PROTACs), this building block offers a well-precedented starting point for generating high-value tool compounds and drug leads [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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